3-Ethyl-1-methylpiperazine hydrochloride

Description

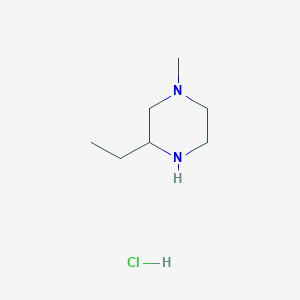

3-Ethyl-1-methylpiperazine hydrochloride is a substituted piperazine derivative characterized by an ethyl group at the 3-position and a methyl group at the 1-position of the piperazine ring. Piperazines are six-membered heterocyclic amines with two nitrogen atoms at positions 1 and 4, widely used in pharmaceuticals due to their versatility in modulating physicochemical and pharmacological properties. This compound has been referenced in heterocyclic chemistry catalogs but is currently listed as discontinued in commercial availability .

Properties

IUPAC Name |

3-ethyl-1-methylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c1-3-7-6-9(2)5-4-8-7;/h7-8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVIIFUXRASKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-methylpiperazine hydrochloride typically involves the alkylation of piperazine derivatives. One common method includes the reaction of 1-methylpiperazine with ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-methylpiperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Substituted piperazines.

Scientific Research Applications

3-Ethyl-1-methylpiperazine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methylpiperazine hydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit specific enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Piperazine Scaffold

Key structural differences among piperazine derivatives lie in substituent type, position, and electronic properties:

Key Observations :

Physicochemical Properties

Comparative data for select compounds:

| Property | 3-Ethyl-1-methylpiperazine HCl | 1-(5-Chloro-2-methoxyphenyl)piperazine HCl | IIIg (Imidazotetrazine derivative) |

|---|---|---|---|

| Melting Point | Not reported | Not reported | 183–185°C |

| Solubility | Moderate (alkyl groups) | Low (bulky aryl) | High (ester moiety) |

| IR Absorption | N/A | N/A | 3426 cm⁻¹ (N–H), 1743 cm⁻¹ (C=O) |

| NMR (δ, ppm) | N/A | N/A | 3.89 (s, CH3), 8.86 (s, CH) |

Analysis :

- The ethyl and methyl groups in 3-ethyl-1-methylpiperazine likely confer moderate lipophilicity (logP ~1–2), balancing membrane permeability and aqueous solubility.

- Aryl-substituted analogues (e.g., IIIg in ) exhibit higher melting points due to crystalline packing from planar aromatic systems .

Pharmacological Activity

Receptor Binding Profiles

- Arylpiperazines: Compounds like HBK14–HBK19 and 1-(2-methoxyphenyl)piperazine derivatives demonstrate nanomolar affinity for 5-HT1A receptors, critical for antidepressant and anxiolytic effects .

Selectivity and Toxicity

- Chloro/Methoxy Substitutions () may increase hepatotoxicity due to metabolic oxidation of aryl rings .

- Fluorinated Derivatives () reduce oxidative metabolism, improving safety profiles .

- 3-Ethyl-1-methylpiperazine : Alkyl groups likely minimize toxic metabolite formation, though in vivo data are needed for confirmation.

Biological Activity

3-Ethyl-1-methylpiperazine hydrochloride, a derivative of piperazine, has garnered attention for its diverse biological activities. This compound, characterized by its six-membered piperazine ring containing two nitrogen atoms, has been investigated for various pharmacological properties, including antimicrobial, neuropharmacological, and anticancer activities. The following sections detail the biological activity of this compound based on recent research findings.

- Molecular Formula : C7H15ClN2

- Molecular Weight : 178.66 g/mol

- Structure : The compound features a piperazine ring which enhances its solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and interference with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Neuropharmacological Effects

The interaction of this compound with neurotransmitter receptors has been a focal point of research. Notably, studies have shown that this compound exhibits affinity for GABA receptors, suggesting potential applications in treating anxiety disorders and muscle spasms.

In vitro assays have demonstrated that the compound can enhance GABAergic transmission, which is crucial for neuroinhibition and muscle relaxation.

Case Study: GABA Receptor Interaction

A study conducted on the binding affinity of various piperazine derivatives revealed that this compound significantly increased the binding efficacy to GABA_A receptors compared to control compounds. This interaction was quantified through radiolabeled ligand binding assays.

Anticancer Activity

The anticancer potential of this compound has also been explored. In a series of experiments involving human cancer cell lines, the compound exhibited cytotoxic effects, particularly against pancreatic and breast cancer cells.

| Cell Line | GI50 (μM) | Effectiveness (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 70 |

| MiaPaCa-2 (Pancreatic) | 10 | 80 |

| A2780 (Ovarian) | 25 | 60 |

These results indicate that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

- GABA Receptors : Enhances inhibitory neurotransmission.

- Cell Cycle Regulators : Induces apoptosis in cancer cells.

- Membrane Integrity Disruption : Exhibits antimicrobial properties by compromising bacterial membranes.

Future Directions

Ongoing research is focused on optimizing the pharmacological profile of this compound through structural modifications to enhance its efficacy and reduce potential side effects. Investigations into its synergistic effects with other therapeutic agents are also underway to explore combination therapies for enhanced anticancer activity.

Q & A

Q. Advanced: How can reaction conditions (e.g., solvent, temperature) be optimized to improve yield and purity in its synthesis?

Answer:

- Synthetic Routes : A common approach involves nucleophilic substitution reactions using piperazine derivatives. For example, alkylation of piperazine with ethyl and methyl halides in a stepwise manner under reflux conditions, followed by hydrochlorination .

- Optimization : Solvent polarity (e.g., ethanol vs. DMF) and temperature control (40–80°C) significantly impact reaction kinetics. Use of catalysts like triethylamine can reduce byproduct formation. Purity is enhanced via recrystallization from ethanol/water mixtures .

Basic: What spectroscopic methods are suitable for characterizing this compound?

Q. Advanced: How can NMR and HPLC-MS resolve structural ambiguities or detect trace impurities?

Answer:

- Basic Characterization :

- Advanced Analysis :

Basic: What safety precautions are critical when handling this compound?

Q. Advanced: How do its toxicity profiles inform hazard mitigation in long-term studies?

Answer:

- Basic Safety : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust. Store in sealed containers at 4°C to prevent degradation .

- Toxicity Mitigation : Acute oral toxicity (LD₅₀ ~145 mg/kg in rodents) and skin sensitization (GHS Category 1) require strict exposure controls. Chronic studies should monitor organ toxicity (e.g., liver/kidney function) and implement air quality checks for HCl vapors .

Basic: How is the compound’s stability assessed under different storage conditions?

Q. Advanced: What degradation products form under oxidative or hydrolytic stress, and how are they quantified?

Answer:

- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Aqueous solutions degrade faster; solid-state storage in desiccators is optimal .

- Degradation Products : Hydrolysis may yield 3-ethylpiperazine and formaldehyde. Oxidative stress (e.g., H₂O₂ exposure) generates N-oxide derivatives. LC-MS/MS with isotope dilution quantifies these at ppm levels .

Basic: What solvent systems are effective for recrystallizing this compound?

Q. Advanced: How does solvent choice influence crystal polymorphism and bioavailability in formulation studies?

Answer:

- Recrystallization : Ethanol/water (7:3 v/v) achieves >95% purity. Slow cooling (1°C/min) produces larger crystals with reduced solvent inclusion .

- Polymorphism : Polar solvents (e.g., methanol) favor monoclinic forms with higher solubility. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions critical for dissolution rates .

Basic: How is the compound’s solubility profile determined in pharmaceutically relevant solvents?

Q. Advanced: What computational models (e.g., COSMO-RS) predict solubility in novel co-solvent systems?

Answer:

- Experimental Solubility : Shake-flask method in buffers (pH 1–7.4) and surfactants (e.g., Tween-80). LogP values (~1.2) indicate moderate hydrophobicity .

- Computational Prediction : COSMO-RS simulations correlate dielectric constants with solubility in PEG/ethanol mixtures, reducing experimental workload for formulation screens .

Advanced: How can impurity profiles be controlled during scale-up synthesis?

Answer:

- Impurity Sources : Residual ethylating agents (e.g., ethyl chloride) and dimerization byproducts.

- Control Strategies :

Advanced: What in vitro assays evaluate its biological activity (e.g., receptor binding)?

Answer:

- Assay Design : Radioligand binding assays (e.g., ³H-labeled ligands for serotonin/dopamine receptors).

- Protocol : Incubate with transfected HEK293 cells (expressing target receptors) at 37°C for 1 hr. Competitive binding curves (IC₅₀) quantify affinity. Include controls for non-specific binding (e.g., 10 µM spiperone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.